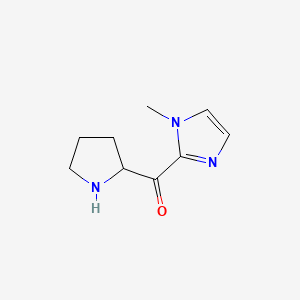
1-methyl-2-prolyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-prolyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This specific compound features a methyl group at the first position and a prolyl group at the second position, making it a unique derivative of imidazole.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-prolyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . Another approach involves the use of aldehydes, benzil, and ammonium acetate under microwave-assisted conditions to yield substituted imidazoles .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-Methyl-2-prolyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
科学研究应用
1-Methyl-2-prolyl-1H-imidazole has diverse applications in scientific research:
作用机制
The mechanism of action of 1-methyl-2-prolyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
相似化合物的比较
1-Methylimidazole: Lacks the prolyl group, making it less sterically hindered.
2-Methylimidazole: Substitution at the second position with a methyl group instead of a prolyl group.
1-Phenyl-2-methylimidazole: Features a phenyl group at the first position and a methyl group at the second position.
Uniqueness: 1-Methyl-2-prolyl-1H-imidazole is unique due to the presence of both a methyl and a prolyl group, which can influence its chemical reactivity and biological activity. The prolyl group introduces steric hindrance and potential for additional interactions, distinguishing it from other imidazole derivatives .
属性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
(1-methylimidazol-2-yl)-pyrrolidin-2-ylmethanone |
InChI |
InChI=1S/C9H13N3O/c1-12-6-5-11-9(12)8(13)7-3-2-4-10-7/h5-7,10H,2-4H2,1H3 |
InChI 键 |
IHKUZQJOYBTWQK-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1C(=O)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


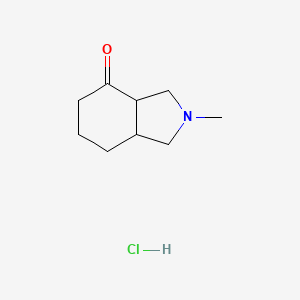
![2-[4-(2-Chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoic acid](/img/structure/B12301747.png)


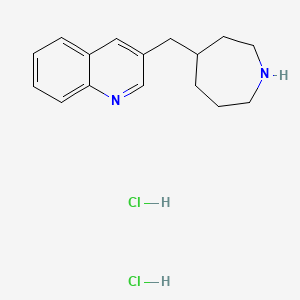
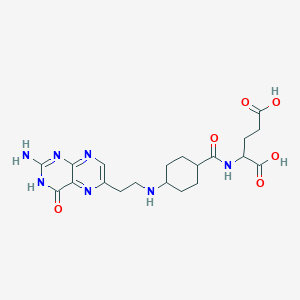
![copper;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B12301778.png)
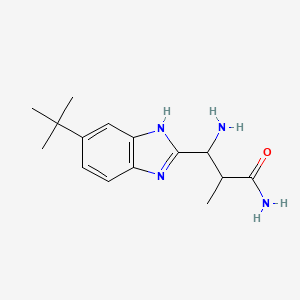
![(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate](/img/structure/B12301796.png)

![7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride](/img/structure/B12301813.png)
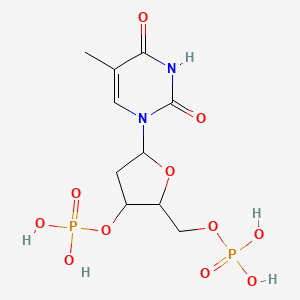
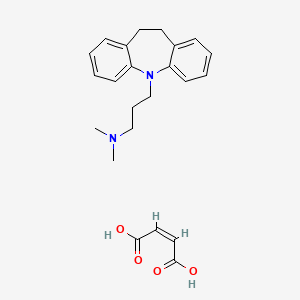
![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)
